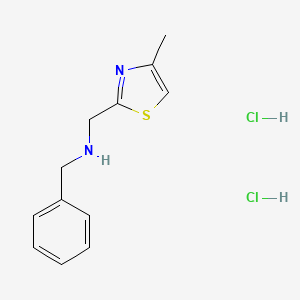

![molecular formula C12H20Cl2N2O B1396485 [1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride CAS No. 1332531-03-9](/img/structure/B1396485.png)

[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride

Overview

Description

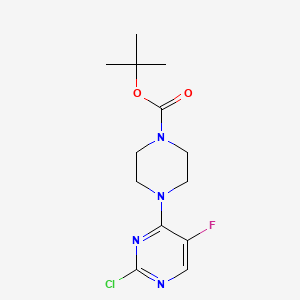

“[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride” is a chemical compound with the molecular formula C12H20Cl2N2O . It has a molecular weight of 279.20 g/mol . The IUPAC name for this compound is [1-(pyridin-3-ylmethyl)piperidin-3-yl]methanol;dihydrochloride .

Molecular Structure Analysis

The compound has a complex structure that includes a piperidine ring and a pyridine ring . The InChI string, which represents the structure of the molecule, is InChI=1S/C12H18N2O.2ClH/c15-10-12-4-2-6-14 (9-12)8-11-3-1-5-13-7-11;;/h1,3,5,7,12,15H,2,4,6,8-10H2;2*1H .Physical And Chemical Properties Analysis

The compound has several computed properties, including a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . Its exact mass is 278.0952687 g/mol, and it has a topological polar surface area of 36.4 Ų . The compound has a complexity of 187 .Scientific Research Applications

Synthesis and Structural Analysis

Three-Component Synthesis : This compound was synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials. The process involved a three-component reaction at room temperature, yielding a product with 40% efficiency. The structure was confirmed using spectroscopic techniques like 1H NMR and X-ray single crystal diffraction (Wu Feng, 2011).

Corrosion Inhibition : Derivatives of this compound, such as PTM, have been investigated as corrosion inhibitors for mild steel in acidic mediums. Computational chemistry studies showed that these derivatives adsorb on mild steel surfaces, indicating their potential as effective corrosion inhibitors (Qisheng Ma et al., 2017).

Crystal Structure Studies : The compound [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, a related derivative, was synthesized and its structure analyzed using X-ray crystallography. The study revealed the compound's crystallographic properties and confirmed its molecular geometry (H. R. Girish et al., 2008).

Applications in Pharmacology and Catalysis

5-HT1A Receptor Agonists : Novel derivatives of 2-pyridinemethylamine, structurally related to [1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol, were synthesized as selective and potent agonists at 5-HT1A receptors. These compounds demonstrated significant agonistic activity in both in vitro and in vivo studies (B. Vacher et al., 1999).

Photo-Induced Oxidation Studies : The compound and its derivatives have been studied for their photochemical properties, particularly in the context of enhancing the rate of outer sphere electron transfer to yield radical anions and Fe(III) redox state in specific complexes (A. Draksharapu et al., 2012).

Catalytic Oligomerization of Ethylene : Nickel complexes containing derivatives of this compound were synthesized and applied in the catalytic oligomerization of ethylene. These complexes demonstrated high yields and specific reactivities, making them potentially valuable in industrial applications (Anthony Kermagoret & P. Braunstein, 2008).

Mechanism of Action

While the specific mechanism of action for “[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride” is not available, it’s worth noting that some derivatives of pyridinyl methanol have been found to act as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel . TRPV3 is a Ca2+ and Na±permeable channel found in both neuronal and non-neuronal tissues, and it may play a role in inflammation, pain sensation, and skin disorders .

Future Directions

The future directions for research on “[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride” and similar compounds could involve further exploration of their potential roles in treating conditions related to the TRPV3 channel, such as inflammation, pain, and skin disorders . Additionally, more research could be done to develop selective antagonists for the TRPV3 channel .

properties

IUPAC Name |

[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c15-10-11-4-3-7-14(8-11)9-12-5-1-2-6-13-12;;/h1-2,5-6,11,15H,3-4,7-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJLVLCGLVYPPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=N2)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

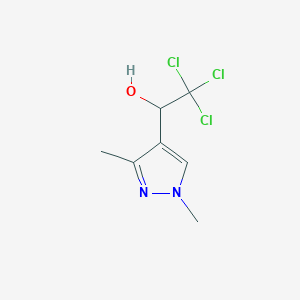

![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one](/img/structure/B1396404.png)

![1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1396406.png)

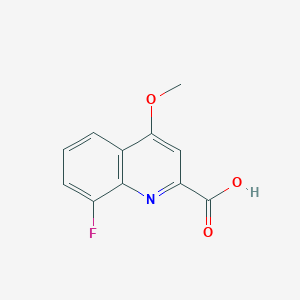

![4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B1396412.png)

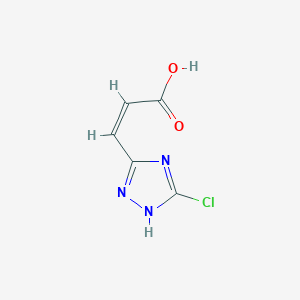

![4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1396415.png)

![[3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-amine dihydrochloride](/img/structure/B1396419.png)

![[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]-amine hydrochloride](/img/structure/B1396424.png)